Kaempferol

Overview

Description

Kaempherol is a naturally occurring flavonoid found in a variety of plants, including tea, broccoli, and grapefruit. It is known for its potent antioxidant properties and has been extensively studied for its potential health benefits, including anti-inflammatory, antimicrobial, and anticancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kaempherol can be synthesized through several methods. One common approach involves the cyclization of 2-hydroxyacetophenone with benzaldehyde derivatives in the presence of a base, followed by oxidation . Another method includes the use of chalcones as intermediates, which are then cyclized to form flavonols like kaempherol .

Industrial Production Methods: Industrial production of kaempherol often involves extraction from plant sources. Techniques such as solvent extraction, supercritical fluid extraction, and microwave-assisted extraction are commonly used to isolate kaempherol from plant materials . These methods are optimized to maximize yield and purity while minimizing the use of harmful solvents.

Chemical Reactions Analysis

Types of Reactions: Kaempherol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Reduction: Reduction of kaempherol can be achieved using sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various kaempherol derivatives, such as kaempherol-3-O-glucoside and kaempherol-4’-O-glucoside .

Scientific Research Applications

Anticancer Properties

Kaempferol exhibits significant anticancer effects, particularly in breast cancer and other malignancies. Its mechanisms include:

- Induction of Apoptosis : Kaempferol promotes apoptosis through the activation of caspases (caspase 3 and 9) and modulation of reactive oxygen species (ROS) levels via Nrf2 pathways. It also increases the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2 .

- Cell Cycle Arrest : The compound induces G2/M phase arrest, effectively halting cancer cell proliferation .

- Inhibition of Metastasis : Kaempferol reduces tumor metastatic potential by downregulating matrix metalloproteinases (MMP-3 and MMP-9), which are crucial for cancer cell invasion .

Antimicrobial Activity

Research has highlighted this compound's antimicrobial properties against various pathogens, including bacteria, fungi, and protozoa. Its effectiveness stems from:

- Mechanism of Action : this compound disrupts microbial cell membranes and inhibits biofilm formation, which is critical in treating infections .

- Sources : It is found in numerous plants traditionally used in medicine, reinforcing its potential as a basis for new antimicrobial therapies .

Cardiovascular Health

This compound has been shown to improve cardiovascular health through several mechanisms:

- Anti-inflammatory Effects : It modulates inflammatory pathways, reducing markers such as interleukin-6 and tumor necrosis factor-alpha, which are implicated in cardiovascular diseases .

- Lipid Profile Improvement : Studies indicate that this compound can enhance insulin sensitivity and positively affect blood lipid levels, contributing to overall heart health .

Neuroprotective Effects

The neuroprotective properties of this compound have gained attention in the context of neurodegenerative diseases:

- Cognitive Function Improvement : In animal models of Alzheimer’s disease, this compound has been shown to enhance cognitive function by inhibiting acetylcholinesterase activity and reducing oxidative stress .

- Protection Against Neuroinflammation : It mitigates inflammatory responses in the brain, potentially preserving neuronal integrity during neurodegenerative processes .

Gastrointestinal Health

Mechanism of Action

Kaempherol exerts its effects through multiple mechanisms:

Antioxidant Activity: Kaempherol scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways like NF-κB and MAPK.

Anticancer Activity: Kaempherol induces apoptosis in cancer cells by targeting various signaling pathways, including PI3K/Akt and p53.

Comparison with Similar Compounds

Kaempherol is part of the flavonol family, which includes other compounds like quercetin, myricetin, and fisetin .

Quercetin: Similar to kaempherol, quercetin has strong antioxidant and anti-inflammatory properties.

Fisetin: Fisetin shares many properties with kaempherol but is less abundant in nature.

Kaempherol’s unique combination of antioxidant, anti-inflammatory, and anticancer properties, along with its presence in a wide variety of plants, makes it a compound of significant interest in scientific research and industrial applications.

Biological Activity

Kaempferol (KPF) is a naturally occurring flavonoid widely distributed in various fruits, vegetables, and herbs. It has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases. Studies have shown that KPF can scavenge free radicals and enhance the activity of endogenous antioxidants.

Table 1: Antioxidant Effects of this compound

2. Anti-Inflammatory Effects

This compound has been shown to modulate inflammatory pathways, making it a potential therapeutic agent for inflammatory diseases. It inhibits the production of pro-inflammatory cytokines and mediators.

Case Study: Inflammatory Response Modulation

In an experimental model of colitis, this compound supplementation resulted in a significant reduction in the levels of inflammatory markers such as TNF-α, IL-6, and COX-2 in colon tissues . Additionally, this compound was found to suppress the NF-κB signaling pathway, which is critical in regulating inflammation.

3. Anticancer Properties

This compound's ability to induce apoptosis in cancer cells has been extensively studied. It affects various signaling pathways involved in cell proliferation and survival.

Table 2: Anticancer Mechanisms of this compound

4. Neuroprotective Effects

Research indicates that this compound may protect against neurodegenerative diseases by preserving neuronal integrity and function.

Case Study: Neuroprotection in Ischemia

In a study involving ischemic stroke models, this compound administration reduced neuronal damage and improved functional recovery by inhibiting inflammatory responses and promoting blood-brain barrier integrity .

5. Other Biological Activities

This compound also demonstrates antimicrobial properties against various pathogens, making it a candidate for developing natural antimicrobial agents. Additionally, it has been linked to anti-obesity effects through modulation of gut microbiota and metabolic pathways.

Table 3: Other Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the primary signaling pathways modulated by kaempferol in inflammatory diseases, and what experimental approaches are used to validate these mechanisms?

this compound primarily targets the HIF-1, NF-κB, and PI3K-Akt pathways to attenuate inflammatory responses, as shown in sepsis-related ARDS and gouty arthritis models. Key methodologies include:

- Network pharmacology to identify targets and pathways (e.g., IL-17, AGE-RAGE) .

- qRT-PCR and Western blotting to validate mRNA and protein expression of pathway components (e.g., reduced IL-1β, TNF-α) .

- In vivo models (e.g., MSU-induced gouty arthritis in rats) to confirm anti-inflammatory effects via cytokine profiling and Th17/Treg balance analysis .

Q. How should researchers design cytotoxicity assays to evaluate this compound's effects on cancer cell lines?

- Cell lines : Use diverse models (e.g., ovarian OVCAR-3, hepatoma HepG2, lung A549) to assess tissue-specific responses .

- Assays :

- CCK-8 for viability (20–100 µM this compound, 24–48 h incubation) .

- Wound healing and colony formation to evaluate migration and proliferation .

- Statistical analysis : One-way ANOVA with post-hoc tests (e.g., Tukey’s) and GraphPad Prism for dose-response curves .

Q. What standardized methods are recommended for quantifying this compound in plant extracts or biological samples?

- HPLC protocols :

- Column: C18 (4.6 × 250 mm, 5 µm).

- Detection: 360 nm wavelength.

- Internal standard: Quercetin for QAMS (Quantitative Analysis of Multi-Components by Single Marker) validation .

Advanced Research Questions

Q. How can network pharmacology and molecular docking be integrated to elucidate this compound's multi-target mechanisms in complex diseases?

- Target identification : Use databases (e.g., PubChem, SwissTargetPrediction) to map this compound-protein interactions (e.g., MMP9, CASP3) .

- Pathway enrichment : KEGG analysis to prioritize pathways (e.g., IL-17 signaling in gouty arthritis) .

- Experimental validation :

- Molecular docking (Autodock Vina) to predict binding affinities .

- In vivo suppression of core biomarkers (e.g., IL-6, TNF-α) via ELISA and flow cytometry .

Q. What experimental strategies resolve contradictions in this compound's dose-dependent effects across cell types?

- Dose optimization : Conduct full dose-response curves (e.g., 10–100 µM) to identify therapeutic windows. For example:

- 25–50 µM this compound improves neuronal viability in breast cancer-related depression models .

-

40 µM reduces ovarian cancer cell viability but may induce cytotoxicity in normal cells .

Q. How do researchers differentiate between this compound's direct antioxidant effects and its modulation of endogenous antioxidant systems?

- Direct scavenging : Use DPPH/ABTS assays to measure radical-neutralizing capacity .

- Endogenous modulation :

- Quantify antioxidant enzymes (SOD, CAT) via colorimetric kits .

- Analyze Nrf2 pathway activation (e.g., NQO1, HO-1 gene expression) via qRT-PCR .

Q. What advanced models are used to study this compound's immunomodulatory effects in cancer microenvironments?

- In vivo tumor models : Monitor immune cell populations (e.g., CD8+ T cells, NKT cells) in spleen/tumor tissue via flow cytometry .

- Cytokine profiling : Measure IL-10, TGF-β, and IFN-γ levels to assess Th1/Th2 balance .

- 3D co-cultures : Combine cancer cells with macrophages/fibroblasts to mimic tumor-stroma interactions .

Q. How can researchers validate this compound's role in epigenetic regulation of oncogenes/tumor suppressors?

- miRNA profiling : Use qPCR arrays to identify this compound-regulated miRNAs (e.g., miR-199, which targets mTOR in A549 cells) .

- Chromatin immunoprecipitation (ChIP) : Assess histone modifications (e.g., H3K27ac) at promoters of genes like Snail or E-cadherin .

- Methylation-specific PCR : Evaluate DNA methylation changes in tumor suppressor genes (e.g., p53) .

Properties

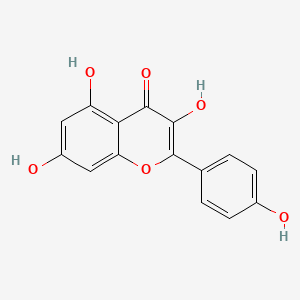

IUPAC Name |

3,5,7-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,16-18,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRMWMYZSQPJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020768 | |

| Record name | Kaempferol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kaempferol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in hot alcohol, ether or alkalies, Insoluble in benzene; slightly soluble in chloroform; soluble in acetic acid, alkalies; very soluble in ethanol, ethyl ether, acetone | |

| Record name | KAEMPFEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7703 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Pure kaempferol and a number of related flavonoids were examined as MAOIs in-vitro. Kaempferol, apigenin and chrysin proved to be potent monoamine oxidase (MAO) inhibitors (MAOI)s, but produced more pronounced inhibition of MAO-A than MAO-B. IC50 (50% inhibition concentration) values for the ability of these three flavones to inhibit MAO-A were 7 x 10(-7), 1 x 10(-6) and 2 x 10(-6) M, respectively. Ginkgo biloba leaf extract and kaempferol were found to have no effect ex-vivo on rat or mouse brain MAO or on concentrations of dopamine, noradrenaline, 5-hydroxytryptamine and 5-hydroxyindoleacetic acid. Kaempferol was shown to protect against N-methyl-D-aspartate-induced neuronal toxicity in-vitro in rat cortical cultures, but did not prevent DSP-4-induced noradrenergic neurotoxicity in an in-vivo model. Both Ginkgo biloba extract and kaempferol were demonstrated to be antioxidants in a lipid-peroxidation assay. This data indicates that the MAO-inhibiting activity of Ginkgo biloba extract is primarily due to the presence of kaempferol. Ginkgo biloba extract has properties indicative of potential neuroprotective ability., Kaempferol is a dietary flavonoid that is thought to function as a selective estrogen receptor modulator. ... This study ... established that kaempferol also functions as an inverse agonist for estrogen-related receptors alpha and gamma (ERRalpha and ERRgamma). ... Kaempferol binds to ERRalpha and ERRgamma and blocks their interaction with coactivator peroxisome proliferator-activated receptor gamma coactivator-1alpha (PGC-1alpha). Kaempferol also suppressed the expressions of ERR-target genes pyruvate dehydrogenase kinase 2 and 4 (PDK2 and PDK4). This evidence suggests that kaempferol may exert some of its biological effect through both estrogen receptors and estrogen-related receptors. | |

| Record name | KAEMPFEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7703 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow needles from alcohol and water | |

CAS No. |

520-18-3 | |

| Record name | Kaempferol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaempferol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kaempherol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01852 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | kaempferol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Kaempferol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4',5,7-tetrahydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KAEMPFEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/731P2LE49E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KAEMPFEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7703 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Kaempferol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

277 °C, MP: 276-278 °C and 278-280 °C decomposes, 285 - 287 °C | |

| Record name | Kaempherol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01852 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | KAEMPFEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7703 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Kaempferol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.